3,5-Dihydroxybenzyl butyrate

Lipophilicity optimization Prodrug design Membrane permeability

3,5-Dihydroxybenzyl butyrate is a synthetic phenolic ester (C11H14O4, MW 210.23 g/mol) formed by the esterification of 3,5-dihydroxybenzyl alcohol with butyric acid. It belongs to the structural class of resveratrol fragment derivatives, where the 3,5-dihydroxyphenyl motif is retained but the stilbene bridge is absent, replaced by a benzylic butyrate ester linkage.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 386263-88-3
Cat. No. B13089729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxybenzyl butyrate
CAS386263-88-3
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC1=CC(=CC(=C1)O)O
InChIInChI=1S/C11H14O4/c1-2-3-11(14)15-7-8-4-9(12)6-10(13)5-8/h4-6,12-13H,2-3,7H2,1H3
InChIKeyUUDZJUWVUPALBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dihydroxybenzyl Butyrate (CAS 386263-88-3): A Resveratrol Fragment-Derived Ester for Prodrug and Dendrimer Synthesis


3,5-Dihydroxybenzyl butyrate is a synthetic phenolic ester (C11H14O4, MW 210.23 g/mol) formed by the esterification of 3,5-dihydroxybenzyl alcohol with butyric acid [1]. It belongs to the structural class of resveratrol fragment derivatives, where the 3,5-dihydroxyphenyl motif is retained but the stilbene bridge is absent, replaced by a benzylic butyrate ester linkage. This modification imparts distinct physicochemical properties—specifically increased lipophilicity (XLogP3-AA = 1.7) and higher rotatable bond count (5) relative to the parent alcohol—making it a versatile intermediate for prodrug design and convergent dendrimer synthesis [1].

Why 3,5-Dihydroxybenzyl Alcohol or Resveratrol Cannot Simply Replace 3,5-Dihydroxybenzyl Butyrate in Synthesis and Prodrug Applications


The butyrate esterification fundamentally alters the molecule's physicochemical and reactivity profile compared to its closest in-class analogs. 3,5-Dihydroxybenzyl alcohol (CAS 29654-55-5) possesses a free benzylic hydroxyl group (LogP ~0.4) that is incompatible with lipophilic reaction environments or membrane-permeable prodrug designs [1]. Resveratrol (CAS 501-36-0), while sharing the 3,5-dihydroxy motif, carries a stilbene backbone (LogP ~3.1) that introduces conjugated planarity and distinct redox behavior absent in the butyrate ester [1]. The butyrate ester provides a hydrolytically cleavable linkage with tunable lipophilicity (XLogP 1.7) that bridges the gap between these extremes, enabling applications where precise control over solubility, membrane partitioning, and esterase-mediated release is required [1][2].

Quantitative Differentiation of 3,5-Dihydroxybenzyl Butyrate Against Analogous Phenolic Alcohols and Esters


Enhanced Lipophilicity Drives Membrane Partitioning Over Parent Alcohol

3,5-Dihydroxybenzyl butyrate exhibits an XLogP3-AA value of 1.7, representing a >4-fold increase in computed lipophilicity over 3,5-dihydroxybenzyl alcohol (XLogP ~0.4) [1]. This LogP shift places the compound in the optimal range for passive membrane diffusion, whereas the parent alcohol is predicted to be poorly membrane-permeable. The butyrate ester also offers a 5-rotatable-bond scaffold compared to 2 rotatable bonds in resveratrol (CID 445154), providing greater conformational flexibility for target engagement [1][2].

Lipophilicity optimization Prodrug design Membrane permeability

Topological Polar Surface Area Differentiation for Blood-Brain Barrier Prediction

The topological polar surface area (TPSA) of 3,5-dihydroxybenzyl butyrate is 66.8 Ų, which is slightly elevated compared to resveratrol (60.7 Ų) and 3,5-dihydroxybenzyl alcohol (60.7 Ų) [1]. While all three compounds fall below the 90 Ų threshold generally associated with blood-brain barrier penetration, the additional 6.1 Ų contributed by the butyrate ester carbonyl may favor peripheral tissue distribution over CNS partitioning when that is the desired target profile [1].

CNS drug design TPSA optimization ADME prediction

Dendrimer Building Block Compatibility Versus Free Alcohol

3,5-Dihydroxybenzyl butyrate serves as a protected ester building block for polyaryl ether and ester dendrimers synthesized via the convergent Frechet approach . Unlike 3,5-dihydroxybenzyl alcohol, which requires additional protection/deprotection steps due to its free benzylic hydroxyl, the pre-installed butyrate ester allows direct incorporation into dendron arms with a cleavable linkage, reducing synthetic step count by at least one deprotection cycle . This advantage is class-level and has been demonstrated in the synthesis of dumbbell-shaped dendrimers using 3,5-dihydroxybenzyl alcohol-based dendron arms, where esterified derivatives streamline the iterative growth process [1].

Dendrimer synthesis Convergent strategy Frechet-type dendrons

Butyrate Esterase-Mediated Release Potential Versus Carbamate Prodrug Scaffolds

The 3,5-dihydroxybenzyl (DHB) scaffold has been established as an effective masking group for radiation- and ultrasound-triggered prodrug release when configured as a carbamate (DHBC) [1]. The butyrate ester variant offers an alternative cleavage mechanism via ubiquitous esterases, which may enable enzymatic activation in tissues with high esterase expression (e.g., liver, skin) without requiring external energy input [2]. While direct comparative release kinetics between DHB butyrate and DHB carbamate are not yet published, the fundamental difference in cleavage trigger (enzymatic vs. sonochemical/radiochemical) represents a qualitative differentiation for applications requiring autonomous, tissue-resident activation [2]. This is a class-level inference based on the well-characterized susceptibility of butyrate esters to esterase hydrolysis.

Prodrug activation Esterase cleavage Controlled release

Application Scenarios Where 3,5-Dihydroxybenzyl Butyrate Provides Verifiable Differentiation


Convergent Dendrimer Synthesis Requiring Pre-Protected Benzylic Ester Monomers

In the convergent Frechet dendrimer synthesis, 3,5-dihydroxybenzyl butyrate eliminates the need for orthogonal protection of the benzylic alcohol before coupling to carboxylic acid-terminated dendron cores. The butyrate ester serves as a masked alcohol that can be selectively deprotected under mild basic hydrolysis after dendrimer assembly, reducing the total number of synthetic transformations per generation [1]. This application scenario is directly supported by the compound's classification as a dendrimer building block by major chemical suppliers and the extensive literature precedent for 3,5-dihydroxybenzyl alcohol-based dendrons [1][2].

Transdermal or Dermal Prodrug Formulations Leveraging Optimized LogP

With an XLogP3-AA of 1.7, 3,5-dihydroxybenzyl butyrate occupies the lipophilicity window favorable for passive diffusion across the stratum corneum [1]. While direct dermal permeation data for this specific compound are not published, structurally analogous resveratrol butyrate esters have demonstrated enhanced dermal gene expression activity compared to resveratrol itself in human skin explant models [2]. The butyrate ester's intermediate LogP, combined with esterase-labile cleavage, makes it a rational candidate for topical prodrug strategies where the parent 3,5-dihydroxybenzyl alcohol would be too hydrophilic for effective skin penetration [1][2].

Synthesis of Resveratrol Fragment Libraries for Structure-Activity Relationship Studies

3,5-Dihydroxybenzyl butyrate serves as a key intermediate for generating resveratrol fragment derivatives, where the butyrate ester can be selectively hydrolyzed to unmask the free alcohol for subsequent Wittig-Horner coupling to form stilbene analogs [1]. The compound's commercial availability at >97% purity (GC) from reputable suppliers ensures reproducible starting material quality for SAR campaigns, a procurement-critical parameter when comparing vendors [1].

Esterase-Responsive Prodrug Platforms for Peripheral Tissue Targeting

The butyrate ester linkage provides a distinct enzymatic cleavage mechanism compared to DHB carbamate (DHBC) prodrugs that require external ultrasound or radiation for activation [1]. For applications targeting tissues with high endogenous esterase activity—such as the liver, skin, or intestinal epithelium—the butyrate ester may enable autonomous, passive drug release without instrumentation. This class-level differentiation, while not yet quantified in head-to-head release assays, represents a meaningful strategic distinction for preclinical prodrug candidate selection [1][2].

Quote Request

Request a Quote for 3,5-Dihydroxybenzyl butyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.